N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine" often involves complex reactions where the introduction of N-phenyl substituents or fluorine atoms plays a critical role in the final properties of these compounds. For example, the electrophilic amination of 4-fluorophenol with diazenes demonstrated a process involving the complete removal of the fluorine atom, suggesting a method for introducing nitrogen groups adjacent to fluorine on aromatic rings (Bombek et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds indicates that the introduction of fluorine or N-phenyl groups can significantly affect the planarity and electron distribution within the molecule. For instance, Yang et al. (2002) reported that N-phenyl substitutions lead to a more planar geometry, affecting the molecule's absorption and fluorescence characteristics, which could be relevant for understanding the electronic structure of "N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine" (Yang et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl compounds and amines highlight the reactivity of these functional groups. For example, the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction showcases the versatility of fluorophenylamines in forming stable bonds, suggesting potential reactivity paths for our compound of interest (Kim et al., 2011).
Scientific Research Applications
Analgesic Properties : It was identified as a potent morphine-like analgesic in oral administration to mice, highlighting its potential in pain management (Harper & Simmonds, 1964).
Precolumn Derivatization in Chromatography : Compounds similar to N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, like N-(4-Anilinophenyl)isomaleimide (APIM) and N-(4-Anilinophenyl)isophthalimide (APIP), have been used for precolumn derivatization of amines in liquid chromatography with electrochemical detection (Shimada, Tanaka, & Nambara, 1983).
pH-Dependent Opioid Receptor Agonist : NFEPP, a similar pH-dependent μ-opioid receptor agonist, was found to exert analgesic effects in damaged tissue in models of neuropathic and abdominal pain (Rodriguez-Gaztelumendi et al., 2018).
Antitumor and Antibacterial Agent : This compound was also found to be a potent antitumor and antibacterial agent (Gichumbi et al., 2017).
Fluorescence Enhancement : N-phenyl substitutions in 4-aminostilbenes, which include similar compounds, lead to enhanced fluorescence properties, which could be useful in various applications, including sensing and imaging (Yang, Chiou, & Liau, 2002).
Mass Spectrometric Identification of Amines : Fluorophors obtained by reacting primary amines with fluorescamine, which includes compounds like N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, are useful in mass spectrometric identification of biologically important amines (Narasimhachari, 1973).
In Vitro Anticancer Activity : Novel amine derivatives of similar compounds have shown in vitro anticancer activity against various cell lines, indicating their potential in cancer research (Vinayak, Sudha, & Lalita, 2017).
Future Directions
Future research could focus on further characterizing this compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could provide valuable information for potential applications in various fields of research and industry.
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDHLOLWLHHFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618291 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine | |
CAS RN |
122861-41-0 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESPROPIONYL P-FLUOROFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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